

The Pharmacodynamics of BMS-986120: A Technical Guide

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Compound of Interest				
Compound Name:	BMS-986120			
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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986120 is a first-in-class, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3] Developed by Bristol Myers Squibb, it has been investigated for its potential as an antiplatelet agent with a potentially wider therapeutic window and lower bleeding risk compared to existing antithrombotic therapies.[4][5][6] This technical guide provides an in-depth overview of the pharmacodynamics of **BMS-986120**, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

BMS-986120 exerts its antiplatelet effect by selectively inhibiting the PAR4 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in thrombus formation and propagation.[7][8] Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PARs. While PAR1 is a high-affinity receptor responsible for the initial, transient platelet activation, PAR4 is a lower-affinity receptor that mediates a more sustained and prolonged signaling response, leading to stable thrombus formation.[4][9] By antagonizing PAR4, BMS-986120 is hypothesized to inhibit the later stages of thrombus growth while preserving the initial hemostatic functions mediated by PAR1, thereby potentially reducing bleeding risk.[5][9]



Quantitative Pharmacodynamic Data

The pharmacodynamic profile of **BMS-986120** has been characterized through a series of in vitro and in vivo studies, including Phase I clinical trials in healthy human subjects. The following tables summarize the key quantitative findings.

In Vitro Potency and Selectivity

Parameter	Species/System	Value	Reference
IC50 (PAR4 antagonism)	Human Platelet-Rich Plasma (y-thrombin induced)	<10 nM	[8][9]
IC50 (PAR4 antagonism)	Human Platelet-Rich Plasma (PAR4-AP induced)	<10 nM	[8][9]
IC50 (PAR4 antagonism)	Human Blood	9.5 nM	[2]
IC50 (PAR4 antagonism)	Monkey Blood	2.1 nM	[2]
IC50 (Calcium Mobilization)	HEK293 cells expressing PAR4	0.56 nM	[8]

Clinical Pharmacodynamics in Healthy Volunteers



Study Type	Dose	Key Finding	Reference
Single Ascending Dose (SAD)	0.5 - 180 mg	Dose-related inhibition of PAR4-induced platelet aggregation. Doses ≥75 mg produced ≥80% inhibition for at least 24 hours.	[1][4][10]
Multiple Ascending Dose (MAD)	2.5 - 100 mg/day for 14 days	Doses ≥10 mg/day resulted in complete inhibition of PAR4- induced platelet aggregation for at least 24 hours.	[4][7][10]
Ex Vivo Thrombus Formation	60 mg single dose	Reduced thrombus formation at high shear by 29.2% at 2 hours and 21.4% at 24 hours. No significant effect at low shear.	[11][12]

Preclinical In Vivo Efficacy

Animal Model	Dose	Key Finding	Reference
Electrolytic Carotid Artery Thrombosis (ECAT) in Cynomolgus Monkeys	1 mg/kg	Reduced thrombosis weight by 82-83%.	[4][13]
Transient Middle Cerebral Artery Occlusion (tMCAO) in Humanized PAR4 Mice	Pre-treatment	Reduced infarct volume and improved neurological and motor function.	[14]



Key Experimental Protocols In Vitro Platelet Aggregation Assay

This assay is fundamental to assessing the inhibitory activity of **BMS-986120** on platelet function.

Methodology:

- Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g.,
 200 x g for 10 minutes) to separate the PRP from red and white blood cells.
- Incubation with Antagonist: PRP is incubated with varying concentrations of BMS-986120 or vehicle control for a specified period.
- Induction of Aggregation: Platelet aggregation is initiated by adding a PAR4 agonist, such as y-thrombin or a specific PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2).
- Measurement: Aggregation is measured using a light transmission aggregometer, which detects the increase in light transmission as platelets aggregate.
- Data Analysis: The percentage of aggregation is calculated, and IC50 values are determined by plotting the concentration of BMS-986120 against the inhibition of aggregation.

Ex Vivo Thrombus Formation (Badimon Perfusion Chamber)

This protocol assesses the effect of **BMS-986120** on thrombus formation under defined shear stress conditions, mimicking arterial blood flow.

Methodology:

 Subject Dosing: Healthy volunteers are administered a single oral dose of BMS-986120 (e.g., 60 mg) or placebo.

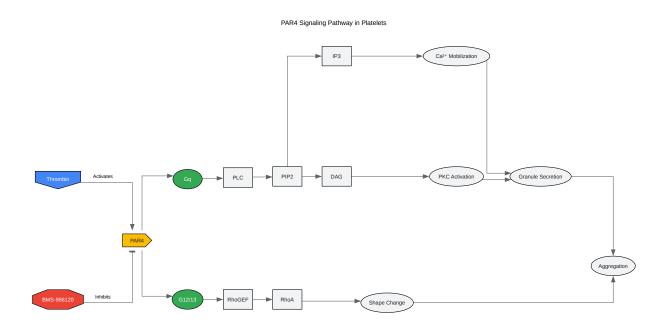


- Blood Collection: Blood samples are drawn at baseline (pre-dose) and at various time points post-dose (e.g., 2 and 24 hours).
- Perfusion Chamber Setup: The Badimon perfusion chamber is prepared with a thrombogenic substrate (e.g., porcine aortic media).
- Blood Perfusion: The collected blood is perfused through the chamber at controlled flow rates to simulate high (arterial) and low (venous) shear stress.
- Thrombus Quantification: After perfusion, the substrate is removed, and the formed thrombus is quantified using digital microscopy and image analysis software to measure the thrombus area.
- Data Analysis: The change in thrombus area from baseline is calculated for each treatment group and time point.

Signaling Pathways and Workflows PAR4 Signaling Pathway in Platelets

The following diagram illustrates the simplified signaling cascade initiated by thrombin activation of the PAR4 receptor on platelets and the point of inhibition by **BMS-986120**.





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Caption: Simplified PAR4 signaling pathway in platelets and inhibition by BMS-986120.

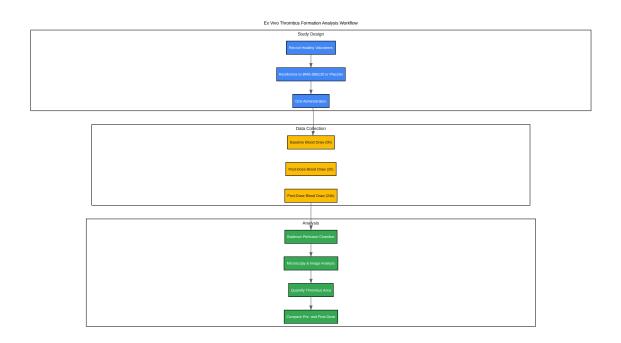




Experimental Workflow for Ex Vivo Thrombus Formation Analysis

This diagram outlines the key steps in the clinical study protocol to evaluate the effect of **BMS-986120** on ex vivo thrombus formation.





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Caption: Workflow for the ex vivo analysis of thrombus formation.



Conclusion

BMS-986120 is a potent and selective PAR4 antagonist that has demonstrated significant antiplatelet effects in both preclinical models and human clinical trials.[1][2][3] Its mechanism of action, targeting the sustained signaling phase of platelet activation, holds the promise of effective antithrombotic therapy with a reduced risk of bleeding. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the pharmacodynamic properties of **BMS-986120**, serving as a valuable resource for researchers and clinicians in the field of thrombosis and hemostasis. Although clinical development by Bristol Myers Squibb has been discontinued for undisclosed reasons, the compound remains a critical tool for investigating the role of PAR4 in health and disease.[4]

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